Cas no 2060045-03-4 (5-Cyano-3-ethyl-1H-indole-2-carboxylic acid)

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid is a versatile indole derivative with significant applications in pharmaceutical and organic synthesis. Its structural features, including the cyano and carboxylic acid functional groups, make it a valuable intermediate for constructing complex heterocyclic compounds. The ethyl substitution at the 3-position enhances its reactivity and selectivity in various transformations. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, such as kinase inhibitors and receptor modulators. Its high purity and stability ensure reliable performance in synthetic workflows. Researchers value this intermediate for its compatibility with diverse reaction conditions and its role in advancing drug discovery programs.
5-Cyano-3-ethyl-1H-indole-2-carboxylic acid structure
2060045-03-4 structure
Product name:5-Cyano-3-ethyl-1H-indole-2-carboxylic acid
CAS No:2060045-03-4
MF:C12H10N2O2
Molecular Weight:214.220002651215
MDL:MFCD30498743
CID:5212607
PubChem ID:70239045

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid
    • MDL: MFCD30498743
    • インチ: 1S/C12H10N2O2/c1-2-8-9-5-7(6-13)3-4-10(9)14-11(8)12(15)16/h3-5,14H,2H2,1H3,(H,15,16)
    • InChIKey: FURKFHUEMUYHNE-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(C#N)C=C2)C(CC)=C1C(O)=O

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-336981-5.0g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
5.0g
$3935.0 2023-02-23
Enamine
EN300-336981-2.5g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
2.5g
$2660.0 2023-09-03
Enamine
EN300-336981-1g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
1g
$1357.0 2023-09-03
Enamine
EN300-336981-0.1g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
0.1g
$1195.0 2023-09-03
Enamine
EN300-336981-0.25g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
0.25g
$1249.0 2023-09-03
Enamine
EN300-336981-1.0g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
1g
$0.0 2023-06-07
Enamine
EN300-336981-0.05g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
0.05g
$1140.0 2023-09-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01046034-1g
5-Cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4 95%
1g
¥6755.0 2023-03-11
Enamine
EN300-336981-5g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
5g
$3935.0 2023-09-03
Enamine
EN300-336981-10.0g
5-cyano-3-ethyl-1H-indole-2-carboxylic acid
2060045-03-4
10.0g
$5837.0 2023-02-23

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid 関連文献

5-Cyano-3-ethyl-1H-indole-2-carboxylic acidに関する追加情報

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid (CAS No: 2060045-03-4)

The compound 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid (CAS No: 2060045-03-4) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, a class of heterocyclic aromatic compounds known for their versatile applications in drug discovery and material synthesis. The indole core of this molecule provides a platform for diverse functionalization, while the cyano and carboxylic acid groups introduce additional chemical reactivity and biological activity.

Recent studies have highlighted the potential of 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role as a modulator of various cellular pathways, particularly in the context of cancer treatment. The cyano group at position 5 and the ethyl substituent at position 3 contribute to the molecule's unique electronic properties, which are critical for its interaction with biological targets such as enzymes and receptors.

In terms of synthesis, 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid can be prepared through a variety of methods, including condensation reactions and oxidative coupling. One notable approach involves the use of amines and aldehydes under specific reaction conditions to form the indole ring. The introduction of the cyano group and carboxylic acid group can be achieved through subsequent functionalization steps, such as nitrile addition or oxidation reactions. These synthetic routes have been optimized in recent years to improve yield and purity, making this compound more accessible for research purposes.

The pharmacological properties of 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid have been extensively studied. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Additionally, studies on its cytotoxicity against cancer cell lines have shown promising results, indicating its role as a potential anticancer drug candidate. The indole core is known to exhibit significant bioactivity due to its ability to interact with various protein targets, and the presence of electron-withdrawing groups like the cyano group further enhances this activity.

Beyond pharmacology, 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid has also found applications in materials science. Its unique electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its integration into thin-film transistor (TFT) devices, where it has shown potential for improving device performance. The molecule's ability to form stable π-conjugated systems is attributed to its indole backbone and substituents.

In conclusion, 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid (CAS No: 2060045-03) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure enables it to serve as a valuable tool in drug discovery, material synthesis, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.

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